molecular formula C19H24O9 B586998 Diacetylpiptocarphol CAS No. 101628-29-9

Diacetylpiptocarphol

Cat. No.: B586998
CAS No.: 101628-29-9
M. Wt: 396.392
InChI Key: GSADBENAXUTZTK-ICOWNEGPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diacetylpiptocarphol involves several steps, starting from the extraction of the natural product from the plant source. The compound is typically isolated using solvent extraction methods followed by chromatographic techniques to purify the desired product .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from plant materials. The process involves optimizing the extraction conditions to maximize yield and purity, followed by advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Diacetylpiptocarphol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Diacetylpiptocarphol has a wide range of scientific research applications:

Mechanism of Action

Diacetylpiptocarphol exerts its effects through multiple mechanisms. It targets specific molecular pathways involved in the survival and proliferation of parasites. The compound interferes with the cellular processes of the parasites, leading to their death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diacetylpiptocarphol stands out due to its potent anti-leishmaniasis and antiplasmodial activities, which are more pronounced compared to some of its analogs . Its unique structural features, such as the presence of acetyl groups, contribute to its distinct biological properties.

Properties

IUPAC Name

[(1R,2E,8S,10R,11S)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSADBENAXUTZTK-ICOWNEGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C/2[C@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How was Diacetylpiptocarphol identified and characterized from Pseudelephantopus spiralis?

A2: Pseudelephantopus spiralis was selected for study due to its ethnopharmacological use and the promising antiparasitic activity observed in its crude extracts []. this compound, alongside other hirsutinolide-type sesquiterpene lactones, was isolated from various extracts (petroleum ether, ethanol, and aqueous) of the plant's aerial parts using chromatographic techniques []. The structure of this compound was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [].

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